Gadopiclenol

Description

This compound is a gadolinium-based paramagnetic contrast agent, with potential imaging enhancing activity upon magnetic resonance imaging (MRI). Upon administration of this compound and placement in a magnetic field, this agent produces a large magnetic moment and creates a large local magnetic field, which can enhance the relaxation rate of nearby protons. This change in proton relaxation dynamics, increases the MRI signal intensity of tissues in which this agent has accumulated; therefore, contrast and visualization of those tissues is enhanced compared to unenhanced MRI.

Propriétés

Key on ui mechanism of action |

Gadopiclenol is a macrocyclic non-ionic complex of gadolinium and a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment alters the relaxation rates of water protons in its vicinity in the body. Its use in magnetic resonance imaging (MRI) allows to selectively increase contrast in tissues where gadopiclenol accumulates. |

|---|---|

Numéro CAS |

933983-75-6 |

Formule moléculaire |

C35H54GdN7O15 |

Poids moléculaire |

970.1 g/mol |

Nom IUPAC |

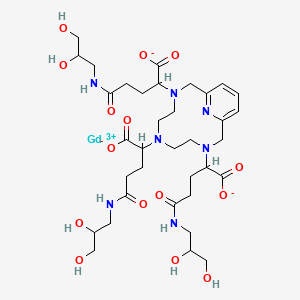

2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+) |

InChI |

InChI=1S/C35H57N7O15.Gd/c43-19-24(46)14-36-30(49)7-4-27(33(52)53)40-10-12-41(28(34(54)55)5-8-31(50)37-15-25(47)20-44)17-22-2-1-3-23(39-22)18-42(13-11-40)29(35(56)57)6-9-32(51)38-16-26(48)21-45;/h1-3,24-29,43-48H,4-21H2,(H,36,49)(H,37,50)(H,38,51)(H,52,53)(H,54,55)(H,56,57);/q;+3/p-3 |

Clé InChI |

GNRQMLROZPOLDG-UHFFFAOYSA-K |

SMILES |

C1CN(CC2=NC(=CC=C2)CN(CCN1C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-].[Gd+3] |

SMILES canonique |

C1CN(CC2=NC(=CC=C2)CN(CCN1C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-].[Gd+3] |

Synonymes |

3,6,9,15-Tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triacetic acid, alpha, alpha', alpha''-tris(3-((2,3-dihydroxypropyl)amino)-3-oxopropyl)-, gadolinium salt (1:1) Gadolinium 2,2',2''-(3,6,9,15-tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triyl)tris(5-((2,3-dihydroxypropyl)amino)-5-oxopentanoate) gadopiclenol |

Origine du produit |

United States |

Foundational & Exploratory

A Deep Dive into the Physicochemical Profile of Gadopiclenol for Enhanced MRI Contrast

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of Gadopiclenol, a next-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI). Designed for researchers, scientists, and professionals in drug development, this document details the core attributes of this compound, including its chemical structure, relaxivity, stability, and other key physical characteristics. All quantitative data are presented in structured tables for comparative analysis, and detailed methodologies for pivotal experiments are provided.

Core Physicochemical Properties

This compound, with the chemical formula C₃₅H₅₄GdN₇O₁₅ and a molecular weight of 970.11 g/mol , is engineered for high relaxivity and stability.[1] Its structure is based on a pyclen macrocyclic scaffold, which firmly chelates the gadolinium ion (Gd³⁺), a crucial factor for in vivo safety.[2][3][4] A key innovation in this compound's design is the presence of two inner-sphere water molecules, which contributes to its remarkably high relaxivity.[5][6]

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound, with comparative data for other commercially available GBCAs where available.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₅H₅₄GdN₇O₁₅ | [1] |

| Molecular Weight | 970.11 g/mol | [1] |

| Osmolality (0.5 M solution) | 843 mOsm/kg H₂O | [2] |

| Viscosity (at 37°C) | 7.6 mPa·s | [2] |

| Log P (n-octanol/PBS) | -4.2 | [2] |

Table 2: Relaxivity of this compound in Different Media and Magnetic Field Strengths

| Medium | Magnetic Field Strength (T) | r₁ Relaxivity (mM⁻¹s⁻¹) | r₂ Relaxivity (mM⁻¹s⁻¹) | Reference |

| Water | 1.41 | 12.2 | Not specified | [2][7] |

| Human Serum (37°C) | 1.41 | 12.8 | Not specified | [2][7] |

| Human Serum (37°C) | 1.5 | 12.8 | Not specified | [8] |

| Human Serum (37°C) | 3.0 | 11.6 | Not specified | [2][7][8] |

Table 3: Stability of this compound Compared to Other GBCAs

| Property | This compound | Gadoterate | Gadobutrol | Gadodiamide | Reference |

| Thermodynamic Stability (Log K_Therm) | 18.7 | Not specified | Not specified | Not specified | [9] |

| Kinetic Stability (Dissociation Half-life at pH 1.2) | 20 ± 3 days | 4 ± 0.5 days | 18 hours | < 5 seconds | [2][7] |

Mechanism of Action

This compound is a paramagnetic contrast agent. When placed in a magnetic field, the gadolinium ion develops a magnetic moment that alters the relaxation rates of nearby water protons.[4][10] This shortening of the T1 relaxation time of water protons leads to an increase in signal intensity on T1-weighted MR images, thereby enhancing the contrast between tissues where the agent accumulates and surrounding tissues.[10] Due to its high relaxivity, this compound can be administered at a lower dose than other GBCAs while achieving comparable or superior image enhancement.[1]

Experimental Protocols

Relaxivity Measurement

The longitudinal (r₁) and transverse (r₂) relaxivities are determined by measuring the respective relaxation times (T₁ and T₂) of solutions containing varying concentrations of the contrast agent.

Workflow for Relaxivity Measurement:

-

T₁ Measurement: The inversion-recovery pulse sequence is a standard method for T₁ determination. A 180° inversion pulse is followed by a variable delay (inversion time, TI) before a 90° excitation pulse. The signal intensity is measured for a range of TI values, and the data are fitted to an exponential recovery curve to calculate T₁.[6][11]

-

T₂ Measurement: The Carr-Purcell-Meiboom-Gill (CPMG) spin-echo pulse sequence is commonly used for T₂ measurement. A 90° pulse is followed by a train of 180° refocusing pulses at varying echo times (TE). The decay of the signal intensity across the echo train is fitted to an exponential decay curve to determine T₂.[6][11]

Thermodynamic Stability Determination

The thermodynamic stability constant (K_Therm) reflects the strength of the bond between the gadolinium ion and the chelating ligand at equilibrium.

Methodology:

-

pH-metric Titration: This is a common method for determining protonation and complexation constants.[2]

-

Procedure:

-

Solutions of the this compound ligand are prepared at various concentrations.

-

These solutions are titrated with a strong base (e.g., CO₂-free NMe₄OH) in the presence of a known concentration of Gd³⁺ and HCl.[2]

-

The pH of the solution is monitored throughout the titration.

-

The resulting titration curves are analyzed using specialized software to calculate the protonation constants of the ligand and the stability constant of the Gd³⁺-ligand complex.[2]

-

Kinetic Stability Assessment

Kinetic stability, or inertness, refers to the rate at which the gadolinium complex dissociates. This is a critical safety parameter, as the release of free Gd³⁺ in the body is associated with toxicity.

Workflow for Acid-Assisted Dissociation:

-

Methodology: The acid-assisted dissociation of this compound is investigated to assess its kinetic inertness.[2]

-

Procedure:

-

This compound and other GBCAs are incubated in a highly acidic solution (e.g., pH 1.2) at 37°C.[2]

-

The rate of dissociation is monitored over time.[2]

-

The dissociation half-life (t₁/₂) is then calculated, which represents the time it takes for half of the gadolinium chelate to dissociate.[2] this compound exhibits a significantly longer dissociation half-life compared to other macrocyclic and linear GBCAs, indicating high kinetic stability.[2][7]

-

Conclusion

This compound demonstrates a superior physicochemical profile characterized by high relaxivity and exceptional kinetic and thermodynamic stability. These properties allow for a reduced administered dose of gadolinium without compromising diagnostic efficacy, representing a significant advancement in the safety and performance of MRI contrast agents. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of GBCAs.

References

- 1. Preclinical Safety Assessment of this compound: A High-Relaxivity Macrocyclic Gadolinium-Based MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical and Pharmacokinetic Profiles of this compound: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C35H54GdN7O15 | CID 16223405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orbi.umons.ac.be [orbi.umons.ac.be]

- 7. Physicochemical and Pharmacokinetic Profiles of this compound: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. radiopaedia.org [radiopaedia.org]

- 9. A Comprehensive Overview of the Efficacy and Safety of this compound: A New Contrast Agent for MRI of the CNS and Body - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

Unveiling the Engine of Contrast: A Technical Deep-Dive into Gadopiclenol's T1 Relaxation Enhancement

For Immediate Release

Villepinte, France – December 12, 2025 – This technical guide provides an in-depth exploration of the mechanism of action behind Gadopiclenol, a next-generation, macrocyclic gadolinium-based contrast agent (GBCA). Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles that grant this compound its high relaxivity and, consequently, its potent T1 relaxation enhancement capabilities, allowing for effective contrast-enhanced magnetic resonance imaging (MRI) at a reduced gadolinium dose.

Executive Summary

This compound is a paramagnetic macrocyclic non-ionic complex of gadolinium designed for contrast-enhanced MRI.[1] Its primary function is to shorten the T1 relaxation time of water protons in tissues where it accumulates, leading to a brighter signal on T1-weighted images.[2][3] This enhancement is attributed to the paramagnetic properties of the gadolinium ion (Gd³⁺).[2] A key innovation in this compound's design is its high relaxivity, which is significantly greater than that of standard GBCAs.[4][5] This heightened efficiency allows for a recommended dose of 0.05 mmol/kg, half that of conventional macrocyclic GBCAs, without compromising imaging quality.[1][4] This guide will dissect the molecular and physicochemical underpinnings of this enhanced performance.

The Core Mechanism: A Tale of Two Water Molecules

The fundamental mechanism of T1 relaxation enhancement by any GBCA is the interaction between the gadolinium ion's large magnetic moment and the surrounding water protons.[3] When placed in a strong magnetic field, the Gd³⁺ ion creates a fluctuating local magnetic field that accelerates the realignment of water protons with the main magnetic field, a process known as T1 relaxation.[2]

This compound's superior efficacy stems from its unique molecular structure. It is a gadolinium chelate of 2,2′,2″-(3,6,9-triaza-1(2,6)-pyridinacyclodecaphane-3,6,9-triyl)tris(5-((2,3-dihydroxypropyl)amino)-5-oxopentanoic acid), featuring a pyclen-based macrocyclic structure.[6] This specific design allows for the coordination of two inner-sphere water molecules (a hydration number, q=2), a stark contrast to the single coordinated water molecule (q=1) typical of most other commercially available GBCAs.[6][7][8] This seemingly small difference has a profound impact on relaxivity. The presence of two exchangeable water molecules directly interacting with the gadolinium ion doubles the primary pathway for T1 relaxation enhancement.

Furthermore, the hydrophilic polyalcohol arms of the ligand may increase the number of water molecules in the second sphere, further contributing to the overall relaxivity.[6]

The following diagram illustrates the core structure of this compound and the coordination of the two inner-sphere water molecules.

Quantitative Analysis of Relaxivity

The efficiency of a contrast agent in enhancing relaxation rates is quantified by its relaxivity (r1 and r2), measured in mM⁻¹s⁻¹. This compound exhibits remarkably high and stable r1 relaxivity across a range of magnetic field strengths.

| Medium | Magnetic Field (T) | Frequency (MHz) | Temperature (°C) | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | Source |

| Water | 0.47 | 20 | 37 | 12.8 | 21.0 | [6] |

| Water | 1.41 | 60 | 37 | 12.2 | 17.5 | [6] |

| Human Serum | 0.47 | 20 | 37 | 13.0 | 25.0 | [6] |

| Human Serum | 1.41 | 60 | 37 | 12.8 | 19.0 | [6][9] |

| Human Serum | 3.0 | - | 37 | 11.6 | 16.0 | [6][9] |

| Human Serum | 7.0 | 300 | 37 | 10.68 | - | [6] |

| Human Plasma | 9.4 | - | 37 | 8.7 | - | [10] |

Table 1: Longitudinal (r1) and Transverse (r2) Relaxivities of this compound.

The data clearly indicates that this compound's r1 relaxivity remains high even at strong magnetic fields, a desirable characteristic for modern MRI scanners.[6] Importantly, the relaxivity in human serum is not markedly different from that in water, and there is no evidence of protein binding, which would have caused a significant increase in the relaxivity value.[6][7][11] This lack of protein interaction ensures that this compound remains an extracellular fluid agent.[6][12]

The T1 Relaxation Enhancement Pathway

The process of T1 relaxation enhancement by this compound can be visualized as a catalytic cycle where the gadolinium ion facilitates the energy transfer from excited water protons to the surrounding lattice.

Experimental Protocols for Relaxivity Measurement

The determination of this compound's relaxivity is a critical step in its characterization. The following outlines the typical experimental methodologies employed.

Relaxivity Measurements at 20 and 60 MHz

Longitudinal (T1) and transverse (T2) relaxation times are measured to determine the respective relaxivities (r1 and r2).

-

Instrumentation : Bruker Minispec mq20 and mq60 analyzers operating at 20 MHz (0.47 T) and 60 MHz (1.41 T) respectively.[6]

-

Sample Preparation : Solutions of this compound are prepared in the desired medium (e.g., water or human serum) at multiple concentrations (typically 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 mM).[6]

-

T1 Measurement : The standard inversion recovery pulse sequence (180°-τ-90°) is used.[6][7]

-

T2 Measurement : The standard Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence (90°-τ-180°) is employed.[7]

-

Temperature Control : Measurements are performed at a constant temperature, typically 37°C ± 0.1°C.[6]

-

Data Analysis : The relaxation rates (1/T1 and 1/T2) are plotted against the gadolinium concentration. The slope of the resulting linear fit represents the relaxivity (r1 or r2).

Nuclear Magnetic Relaxation Dispersion (NMRD) Profile

NMRD profiles provide a comprehensive view of relaxivity over a wide range of magnetic field strengths.

-

Instrumentation : Specialized relaxometers capable of cycling through different magnetic field strengths, from as low as 0.24 mT up to high fields like 7 T.[13]

-

Methodology : T1 relaxation times are measured at numerous magnetic field strengths.

-

Data Fitting : The experimental data is fitted using the Solomon and Bloembergen model to extract key molecular parameters such as the rotational correlation time (τR) and water residence time (τM).[8]

The following diagram illustrates the general workflow for determining relaxivity.

Stability and Safety Considerations

A critical aspect of any GBCA is its stability, which ensures that the toxic free Gd³⁺ ion is not released into the body.[2] this compound's macrocyclic structure imparts high kinetic inertness.[6][11] Under acidic conditions (pH 1.2 at 37°C), this compound has a dissociation half-life of 20 ± 3 days, which is significantly longer than that of other macrocyclic agents like gadoterate (4 ± 0.5 days) and gadobutrol (18 hours).[6][13] Furthermore, in human serum at 37°C, the amount of released Gd³⁺ after 12 days was below the limit of quantification.[7]

Conclusion

The mechanism of action of this compound in T1 relaxation enhancement is fundamentally driven by its unique molecular design. The incorporation of a pyclen-based macrocyclic ligand that accommodates two inner-sphere water molecules (q=2) is the primary determinant of its high relaxivity. This, combined with its high stability and lack of protein binding, establishes this compound as a highly efficient and safe extracellular gadolinium-based contrast agent. This innovative approach allows for a reduction in the administered gadolinium dose, addressing the evolving safety and environmental considerations in medical imaging without compromising diagnostic efficacy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | C35H54GdN7O15 | CID 16223405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: positive results for Phase III clinical trials | Guerbet [guerbet.com]

- 5. bracco.com [bracco.com]

- 6. Physicochemical and Pharmacokinetic Profiles of this compound: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: A q = 2 Gadolinium-Based MRI Contrast Agent Combining High Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orbi.umons.ac.be [orbi.umons.ac.be]

- 9. Efficacy and Safety of this compound for Contrast-Enhanced MRI of the Central Nervous System: The PICTURE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of this compound and P846, 2 High-Relaxivity Macrocyclic Magnetic Resonance Contrast Agents Without Protein Binding, in a Rodent Model of Hepatic Metastases: Potential Solutions for Improved Enhancement at Ultrahigh Field Strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical Safety Assessment of this compound: A High-Relaxivity Macrocyclic Gadolinium-Based MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Review of the Efficacy and Safety of this compound: A Newly Emerging Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physicochemical and Pharmacokinetic Profiles of this compound: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Gadopiclenol relaxivity compared to other macrocyclic GBCAs

An In-depth Technical Guide to the Relaxivity of Gadopiclenol Compared to Other Macrocyclic GBCAs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (marketed as Elucirem™ and Vueway®) is a novel macrocyclic, gadolinium-based contrast agent (GBCA) engineered for high relaxivity and stability.[1][2] Its development was driven by the need to reduce gadolinium exposure in patients while maintaining or enhancing diagnostic efficacy in magnetic resonance imaging (MRI).[1] This guide provides a detailed comparison of the relaxivity of this compound with other commercially available macrocyclic GBCAs, outlines the experimental protocols for these measurements, and visually represents key concepts and workflows.

The key distinguishing feature of this compound is its molecular structure, which allows for a hydration number (q) of 2, meaning two water molecules can directly coordinate with the gadolinium ion.[3][4] This is a significant departure from other macrocyclic GBCAs like gadobutrol, gadoteridol, and gadoterate meglumine, which have a hydration number of 1.[4] This structural difference is a primary contributor to this compound's significantly higher relaxivity.[4][5]

Molecular Basis of Enhanced Relaxivity

The relaxivity of a GBCA is a measure of its efficiency in shortening the T1 and T2 relaxation times of water protons in its vicinity. Higher relaxivity allows for better contrast enhancement at lower doses. The high relaxivity of this compound is attributed to its unique molecular structure based on a pyclen macrocycle.[3][6]

The relationship between the molecular structure of GBCAs and their relaxivity is a key area of study. The following diagram illustrates the fundamental difference between this compound and other macrocyclic GBCAs that leads to its enhanced relaxivity.

Quantitative Comparison of Relaxivity

The longitudinal (r1) and transverse (r2) relaxivities are crucial parameters for characterizing the performance of GBCAs. This compound consistently demonstrates significantly higher r1 relaxivity compared to other macrocyclic agents across various magnetic field strengths and in different media.

Table 1: Longitudinal Relaxivity (r1) of Macrocyclic GBCAs

| Contrast Agent | r1 (mM⁻¹s⁻¹) in Human Plasma/Serum at 37°C | r1 (mM⁻¹s⁻¹) in Human Whole Blood at 37°C | r1 (mM⁻¹s⁻¹) in Water at 37°C |

| This compound | 12.8 (1.5T)[1], 11.6 (3T)[1][3] | Not extensively reported | 12.2 (1.41T)[3][7] |

| Gadobutrol | 4.78 (1.5T)[8], 4.97 (3T)[8] | 4.6 (1.5T)[9], 4.5 (3T)[9] | Not specified in provided results |

| Gadoteridol | 3.80 (1.5T)[10], 3.28 (3T)[10] | 4.4 (1.5T)[9], 3.5 (3T)[9] | Not specified in provided results |

| Gadoterate Meglumine | 3.32 (1.5T)[10], 3.00 (3T)[10] | 3.9 (1.5T)[9], 3.4 (3T)[9] | Not specified in provided results |

Note: Magnetic field strengths are specified in parentheses. Values are presented as mean ± standard deviation where available.

The following diagram provides a visual comparison of the r1 relaxivity of these agents in human plasma at 3T.

Experimental Protocols for Relaxivity Measurement

The determination of r1 and r2 relaxivities is a precise process involving several key steps. The general workflow is outlined below.

Detailed Methodology

-

Preparation of Phantoms :

-

Gadolinium-based contrast agents are serially diluted to achieve a range of concentrations (e.g., 0.0625 to 4 mmol/L) in the desired medium, such as human whole blood or plasma.[9][11]

-

These dilutions are placed in air-tight cylindrical tubes within a custom-built phantom.[9][11] The phantom is often immersed in water to maintain a stable temperature.[11]

-

-

MRI Acquisition :

-

The phantom is maintained at a physiological temperature of 37 ± 0.5°C using a heat-circulating system and monitored with an MR-compatible temperature probe.[11]

-

T1 relaxation times are measured by acquiring images using an inversion recovery turbo spin echo (IR-TSE) pulse sequence with multiple, variable inversion times (TIs).[8] TIs may range from as short as 23 ms to as long as 10 seconds to accurately capture the relaxation curve.[8][9][11]

-

Measurements are performed on clinical or research MRI scanners at relevant field strengths (e.g., 1.5T, 3T, 7T).[8][9]

-

-

Data Analysis and Relaxivity Calculation :

-

Signal intensity from the regions of interest corresponding to each dilution tube is measured from the acquired images.[9][11] This process can be automated using custom software (e.g., in MATLAB).[9][11]

-

The T1 relaxation time for each concentration is calculated by fitting the signal intensity data from the variable TI acquisitions to the inversion recovery signal equation.[11]

-

The relaxation rate (1/T1) is then plotted against the GBCA concentration.[12]

-

The longitudinal relaxivity (r1) is determined from the slope of the linear regression of this plot, typically using a least-squares fitting method.[12]

-

Clinical Implications and Conclusion

The significantly higher relaxivity of this compound allows for a reduction in the administered gadolinium dose without compromising diagnostic image quality.[1][7] Clinical trials have demonstrated that this compound at half the standard dose (0.05 mmol/kg) provides non-inferior lesion visualization compared to a full dose (0.1 mmol/kg) of gadobutrol.[1][4][13] This has important implications for patient safety, particularly for individuals requiring multiple contrast-enhanced MRI scans, by reducing the total gadolinium exposure.[5]

References

- 1. A Comprehensive Overview of the Efficacy and Safety of this compound: A New Contrast Agent for MRI of the CNS and Body - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bracco.com [bracco.com]

- 3. Physicochemical and Pharmacokinetic Profiles of this compound: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of this compound for Contrast-Enhanced MRI of the Central Nervous System: The PICTURE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajnr.org [ajnr.org]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical Safety Assessment of this compound: A High-Relaxivity Macrocyclic Gadolinium-Based MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

- 9. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Data Reinforcing Efficacy and Safety of this compound in Contrast-Enhanced MRI of Certain Body Regions Published in Radiology [prnewswire.com]

Preclinical Safety Assessment of Gadopiclenol in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadopiclenol is a next-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI).[1][2] Its high relaxivity allows for effective contrast enhancement at a lower gadolinium dose (0.05 mmol/kg) compared to other GBCAs.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical safety assessment of this compound in various animal models, summarizing key findings from a range of toxicological and safety pharmacology studies. The development program for this compound was conducted in compliance with Good Laboratory Practice (GLP) principles and followed international guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3]

Executive Summary of Preclinical Safety Findings

An extensive preclinical safety program for this compound has been completed in a variety of animal species, including mice, rats, rabbits, guinea pigs, and dogs.[3][5][6] The results of these studies indicate that this compound is well-tolerated and has a high safety margin at the intended clinical dose.[3][5][6]

Key findings from the preclinical safety assessment include:

-

High Safety Margin: The No-Observed-Adverse-Effect-Level (NOAEL) in animal studies is significantly higher than the human clinical dose, with exposure multiples ranging from 8-fold in rats to 44-fold in dogs.[3][5][6]

-

Good General Tolerance: In single and repeated-dose toxicity studies, this compound was well-tolerated with no mortality observed even at high doses.[3]

-

Predictable and Reversible Renal Effects: The primary histological finding was vacuolation of the renal tubular epithelial cells, a known class effect for GBCAs administered at high doses, which was not associated with impaired kidney function and was reversible.[3][6]

-

No Genotoxic Potential: A battery of in vitro and in vivo genotoxicity tests revealed no mutagenic or clastogenic potential.[3][5][6]

-

No Adverse Reproductive or Developmental Effects: Comprehensive DART (Developmental and Reproductive Toxicology) studies showed no impact on fertility, reproductive performance, or embryonic, fetal, or postnatal development.[3][5]

-

Favorable Safety Pharmacology Profile: No adverse effects were noted on the cardiovascular, respiratory, or central nervous systems at high doses.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical safety assessment of this compound.

Table 1: Repeated-Dose Toxicity Studies - No-Observed-Adverse-Effect-Level (NOAEL)

| Species | Study Duration | Route of Administration | NOAEL (Exposure Multiple vs. Human Dose) | Key Findings at Higher Doses |

| Rat | 14 and 28 days | Intravenous | 8x | Minor and reversible effects on body weight and food consumption. Renal tubular vacuolation.[3][5][6] |

| Dog | 14 and 28 days | Intravenous | 44x | Minor and reversible effects on clinical pathology parameters. Renal tubular vacuolation.[3][5][6] |

Table 2: Summary of Genotoxicity Studies

| Assay Type | Test System | Metabolic Activation | Concentration/Dose Range | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium strains | With and without S9 | Information not publicly available | Negative[3][5][6] |

| In Vitro Mammalian Cell Gene Mutation Test | Mouse Lymphoma Assay | With and without S9 | Information not publicly available | Negative[3][5][6] |

| In Vivo Mammalian Erythrocyte Micronucleus Test | Rat bone marrow | N/A | Information not publicly available | Negative[3][5][6] |

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are largely proprietary. However, based on publicly available information and standard toxicological study designs, the following provides an overview of the methodologies employed.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential effects of this compound on vital organ functions.

-

Cardiovascular System: The cardiovascular assessment likely included in vitro studies on isolated cardiac tissues (e.g., hERG channel assay) to evaluate for potential effects on cardiac repolarization, and in vivo studies in a large animal model such as the dog. In vivo studies would have involved intravenous administration of this compound at various doses, with continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.[3]

-

Respiratory System: Respiratory function was evaluated in rats and guinea pigs. Standard methods such as whole-body plethysmography would have been used to measure respiratory rate, tidal volume, and minute volume following intravenous administration of this compound.[3]

-

Central Nervous System (CNS): CNS safety was assessed in rats using a functional observational battery (FOB) and automated locomotor activity measurements. The FOB involves a systematic observation of the animals' appearance, behavior, and physiological state.[3]

Repeated-Dose Toxicity

Repeated-dose toxicity studies were conducted in both a rodent (rat) and a non-rodent (dog) species for durations of 14 and 28 days to assess the potential for cumulative toxicity.

-

Dosing and Administration: this compound was administered daily via intravenous injection. Dose levels were selected based on preliminary dose-ranging studies.

-

In-life Observations: Animals were monitored daily for clinical signs of toxicity. Body weight and food consumption were measured regularly.

-

Clinical Pathology: Blood and urine samples were collected at specified intervals for hematology, clinical chemistry, and urinalysis.

-

Terminal Procedures: At the end of the dosing period (and a recovery period for some groups), animals were euthanized, and a full necropsy was performed. Organ weights were recorded, and a comprehensive set of tissues was collected for histopathological examination.

Genotoxicity

A standard battery of genotoxicity tests was performed to assess the potential of this compound to induce gene mutations or chromosomal damage.

-

Ames Test (Bacterial Reverse Mutation Assay): This in vitro test used several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay determines if this compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The test was conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[3]

-

Mouse Lymphoma Assay (In Vitro): This assay detects gene mutations in mammalian cells. L5178Y mouse lymphoma cells were exposed to this compound, with and without S9 mix, and assessed for mutations at the thymidine kinase (TK) locus.

-

In Vivo Micronucleus Test: This in vivo assay assesses chromosomal damage. Rats were administered this compound, and their bone marrow was examined for the presence of micronuclei in immature erythrocytes. An increase in micronucleated erythrocytes indicates that the substance is clastogenic (causes chromosomal breakage) or aneugenic (interferes with chromosome segregation).[3]

Developmental and Reproductive Toxicology (DART)

A comprehensive DART program was conducted to evaluate the potential effects of this compound on all stages of reproduction and development.

-

Fertility and Early Embryonic Development: This study in rats assessed the effects of this compound on mating performance and fertility in both males and females, as well as on early embryonic development up to implantation.

-

Embryo-Fetal Development: These studies were conducted in two species (rat and rabbit) to assess the potential for teratogenicity. Pregnant females were dosed during the period of organogenesis, and fetuses were examined for external, visceral, and skeletal abnormalities.

-

Pre- and Postnatal Development: This study in rats evaluated the effects of this compound on late-stage development, parturition, lactation, and the growth and development of the offspring.

-

Juvenile Toxicity: A study in juvenile rats was conducted to assess the safety of this compound in a pediatric population.

Conclusion

The comprehensive preclinical safety assessment of this compound in a range of animal models demonstrates a favorable safety profile and a wide safety margin. The observed effects, primarily renal tubular vacuolation at high doses, are consistent with the known effects of this class of contrast agents and are not considered to be of physiological consequence. The absence of genotoxic, reproductive, or developmental toxicity, combined with a clean safety pharmacology profile, supports the clinical use of this compound at the recommended dose of 0.05 mmol/kg.

References

- 1. A Comprehensive Overview of the Efficacy and Safety of this compound: A New Contrast Agent for MRI of the CNS and Body - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the approved indications for this compound? [synapse.patsnap.com]

- 3. Preclinical Safety Assessment of this compound: A High-Relaxivity Macrocyclic Gadolinium-Based MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of the Efficacy and Safety of this compound: A Newly Emerging Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical Safety Assessment of this compound: A High-Relaxivity Macrocyclic Gadolinium-Based MRI Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Stability and Kinetic Inertness of Gadopiclenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core physicochemical properties of Gadopiclenol, a macrocyclic gadolinium-based contrast agent (GBCA), with a specific focus on its in vitro stability and kinetic inertness. Understanding these parameters is crucial for evaluating the safety profile of GBCAs, as higher stability correlates with a lower propensity to release free gadolinium ions (Gd³⁺) in vivo, a key concern in the development of nephrogenic systemic fibrosis and gadolinium deposition in tissues.

Core Concepts: Thermodynamic vs. Kinetic Stability

The stability of a GBCA is characterized by two key parameters:

-

Thermodynamic Stability: This refers to the intrinsic affinity between the gadolinium ion and the chelating ligand at equilibrium. It is quantified by the thermodynamic stability constant (log Ktherm). A higher log Ktherm value indicates a stronger complex and a lower concentration of free Gd³⁺ at equilibrium.[1][2]

-

Kinetic Inertness: This describes the rate at which the gadolinium complex dissociates. A kinetically inert complex will release Gd³⁺ very slowly, even if the thermodynamic equilibrium favors dissociation under certain conditions. This is often measured by the dissociation half-life (t1/2) under challenging conditions, such as in a highly acidic medium.[1][2]

For GBCAs, high kinetic inertness is considered a critical predictor of in vivo stability.[3]

Quantitative Analysis of this compound's Stability

The in vitro stability of this compound has been rigorously assessed and compared with other commercially available GBCAs. The following tables summarize the key quantitative data.

Table 1: Thermodynamic Stability Constant of this compound

| Compound | Thermodynamic Stability Constant (log Ktherm) |

| This compound | 18.7[3] |

| This compound | 19.7[4] |

Note: Variations in reported log Ktherm values can arise from different experimental conditions and measurement techniques.

Table 2: Kinetic Inertness: Dissociation Half-Life in Acidic Conditions (pH 1.2, 37°C)

| Compound | Dissociation Half-Life (t1/2) |

| This compound | 20 ± 3 days [3][4] |

| Gadoterate | 4 ± 0.5 days[4] |

| Gadobutrol | 18 hours[4] |

| Gadodiamide | < 5 seconds[4] |

| Gadopentetate | < 5 seconds[4] |

These data clearly demonstrate the superior kinetic inertness of Gadopicleno under harsh acidic conditions compared to other macrocyclic and linear GBCAs.[4][5]

Table 3: Transmetallation Studies

Transmetallation is the displacement of Gd³⁺ from its chelate by an endogenous or exogenous ion, such as zinc (Zn²⁺). This is a critical measure of a GBCA's stability in a biological environment.

| Experiment | Conditions | Result for this compound |

| Zinc Competition | 2.5 mM ZnCl₂, 335 mM phosphate buffer, 37°C | Stable, indicating good kinetic inertness[4][6] |

| Ligand Competition | Excess of DTPA or DOTA, 37°C | Relaxivity remained constant over 19 days, reflecting high kinetic inertness[6] |

| Human Serum | 37°C | Gd release was below the lower limit of quantification (0.1 μM) after 12 days[7][8] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. The following sections outline the protocols for key experiments based on available literature.

Determination of Thermodynamic Stability Constant (pH-metric measurements)

The thermodynamic stability constant (log Ktherm) is typically determined through pH-metric titration.

-

Preparation: A solution of the ligand (the chelating molecule without gadolinium) is prepared in a controlled ionic strength medium.

-

Titration: The solution is titrated with a standardized base (e.g., NaOH) in the absence and presence of a stoichiometric amount of Gd³⁺ ions.

-

Data Acquisition: The pH of the solution is measured after each addition of the base, generating titration curves.

-

Analysis: The titration data are analyzed using specialized software to calculate the protonation constants of the ligand and the stability constant of the Gd³⁺ complex.

Kinetic Inertness Assessment (Acid-Assisted Dissociation)

The kinetic inertness is evaluated by measuring the rate of dissociation of the gadolinium chelate in a highly acidic medium.

-

Incubation: A solution of this compound is incubated in a highly acidic solution (e.g., pH 1.2) at a constant temperature (37°C).[4]

-

Sampling: Aliquots are taken from the solution at various time points.

-

Quantification of Free Gd³⁺: The concentration of dissociated, free Gd³⁺ in each aliquot is determined. A common method is colorimetry, where a dye like xylenol orange forms a colored complex with free Gd³⁺, and the absorbance is measured spectrophotometrically.[9]

-

Data Analysis: The natural logarithm of the fraction of remaining chelated gadolinium is plotted against time. The slope of this plot gives the pseudo-first-order rate constant of dissociation, from which the dissociation half-life is calculated (t1/2 = ln(2)/k).[9]

Transmetallation Studies (Zinc Competition)

This experiment assesses the susceptibility of this compound to release Gd³⁺ in the presence of competing metal ions.

-

Incubation: this compound is incubated in a solution containing a competing metal ion, such as zinc chloride (ZnCl₂), and often a phosphate buffer to simulate physiological conditions.[4]

-

Relaxivity Measurement: The longitudinal relaxivity (r1) of the solution is measured over time using a relaxometer. A decrease in r1 would indicate the displacement of the paramagnetic Gd³⁺ from the chelate.[4]

-

Analysis: The stability is determined by the change, or lack thereof, in relaxivity over the course of the experiment. A stable relaxivity indicates a high resistance to transmetallation.

Structural Basis of this compound's Stability

The high stability of this compound is attributed to its unique molecular structure. It is based on a pyclen macrocyclic structure, which pre-organizes the ligand for strong binding to the gadolinium ion.[4] This macrocyclic "cage" provides a high degree of rigidity, which is a key factor in its kinetic inertness.[1][10] The structure is designed to be highly stable in terms of Gd dissociation while also allowing for improved water access to the gadolinium ion, which contributes to its high relaxivity.[4]

Conclusion

The comprehensive in vitro data demonstrate that this compound possesses exceptional kinetic inertness and high thermodynamic stability, surpassing many other gadolinium-based contrast agents. Its robust macrocyclic structure is fundamental to this stability, minimizing the potential for gadolinium release. These physicochemical properties, established through rigorous experimental protocols, underscore the strong safety profile of this compound for clinical applications in magnetic resonance imaging.

References

- 1. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. richardsemelka.com [richardsemelka.com]

- 3. A Comprehensive Overview of the Efficacy and Safety of this compound: A New Contrast Agent for MRI of the CNS and Body - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physicochemical and Pharmacokinetic Profiles of this compound: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsna.org [pubs.rsna.org]

- 6. This compound: A q = 2 Gadolinium-Based MRI Contrast Agent Combining High Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound: A q = 2 Gadolinium-Based MRI Contrast Agent Combining High Stability and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orbi.umons.ac.be [orbi.umons.ac.be]

- 10. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - ProQuest [proquest.com]

Gadopiclenol: A Comprehensive Technical Guide to Pharmacokinetics and Biodistribution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and biodistribution profile of gadopiclenol, a next-generation, high-relaxivity macrocyclic gadolinium-based contrast agent (GBCA). The information presented herein is curated from a wide range of preclinical and clinical studies to support research and development activities.

Core Pharmacokinetic Properties

This compound exhibits a pharmacokinetic profile characteristic of an extracellular fluid agent. Following intravenous administration, it distributes into the extracellular space and is subsequently eliminated from the body.

Plasma Pharmacokinetics

The pharmacokinetic parameters of this compound have been evaluated in healthy adult volunteers, pediatric patients, and individuals with renal impairment. The agent demonstrates linear pharmacokinetics, meaning that exposure increases proportionally with the administered dose.[1]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | 0.025 mmol/kg | 0.05 mmol/kg | 0.075 mmol/kg | 0.1 mmol/kg | 0.2 mmol/kg | 0.3 mmol/kg |

| Cmax (µg/mL) | 248.7 | - | - | - | - | 3916.4 |

| t½ (hours) | 1.5 - 2.0 | 1.5 - 2.0 | 1.5 - 2.0 | 1.5 - 2.0 | 1.5 - 2.0 | 1.5 - 2.0 |

| Volume of Distribution (mL/kg) | 182 - 254 | 182 - 254 | 182 - 254 | 182 - 254 | 182 - 254 | 182 - 254 |

| Data sourced from studies in healthy adult volunteers.[1][2] |

Table 2: Pharmacokinetic Parameters of this compound in Pediatric Patients (0.05 mmol/kg)

| Age Group | Terminal Elimination Half-life (hours) | Clearance (L/h/kg) | Central Volume of Distribution (L/kg) | Peripheral Volume of Distribution (L/kg) | Median AUC (mg·h/L) |

| 2-6 years | 1.29 | 0.12 | 0.11 - 0.12 | 0.06 | 403 |

| 7-11 years | - | - | 0.11 - 0.12 | 0.06 | 478 |

| 12-17 years | 1.77 | 0.08 | 0.11 - 0.12 | 0.06 | 582 |

| Adults (for comparison) | 1.82 | 0.08 | 0.11 - 0.12 | 0.06 | 590 |

| Data based on population pharmacokinetic modeling.[3][4] |

Table 3: Impact of Renal Impairment on this compound Pharmacokinetics (0.1 mmol/kg)

| Renal Function | Mean Terminal Half-life (hours) | Mean AUC Increase vs. Healthy |

| Healthy | 1.9 | - |

| Mild Impairment | 3.3 | 54% |

| Moderate Impairment | 3.8 | 148% |

| Severe Impairment | 11.7 | 769% |

| Data from a study in subjects with varying degrees of renal impairment.[5][6] |

Distribution

This compound primarily distributes within the extracellular water compartment.[2] Preclinical studies in dogs have confirmed a distribution profile typical of extracellular nonspecific GBCAs.[7][8]

Metabolism and Excretion

This compound is not metabolized in the body and is excreted unchanged.[1][7][8] The primary route of elimination is renal excretion, with approximately 98% of the administered dose recovered in the urine within 48 hours in individuals with normal renal function.[2][3] In dogs, approximately 93.9% of the administered radioactivity was excreted in the urine and 5.7% in the feces by 168 hours post-dose.[7]

Plasma Protein Binding

In vitro studies have demonstrated that this compound exhibits negligible binding to plasma proteins in humans, rats, and dogs.[7][8] This lack of protein binding is consistent with its extracellular distribution and rapid renal clearance.

Biodistribution Studies

Preclinical biodistribution studies have been conducted to assess the tissue distribution and retention of gadolinium following this compound administration.

Table 4: Gadolinium Tissue Concentration in Rats (5 months post-injection)

| Tissue | Gadolinium Concentration (% injected dose/g of organ) |

| Kidney | 10⁻³ |

| Mineral Bone | 10⁻³ |

| Central Nervous System | 10⁻⁶ |

| This study demonstrated that the overall gadolinium exposure over 5 months was 25-40% lower for this compound compared to gadoterate and gadobutrol under the experimental conditions.[9] |

LA-ICP-MS imaging of rat kidneys 12 months after repeated injections showed low levels of gadolinium, primarily in the cortex, with a significant portion being extractable, suggesting it is not strongly bound to tissue components.[10]

Experimental Protocols

Pharmacokinetic Analysis in Humans

The following diagram outlines a typical workflow for a clinical pharmacokinetic study of this compound.

Caption: Workflow for Clinical Pharmacokinetic Analysis of this compound.

Detailed Methodology:

-

Subject Recruitment: Healthy volunteers or specific patient populations (e.g., pediatric, renally impaired) are enrolled after obtaining informed consent.[1][3][5]

-

Drug Administration: A single intravenous bolus of this compound is administered at a specified dose.[1][3][5]

-

Sample Collection:

-

Blood: Venous blood samples are collected into heparinized tubes at predefined time points before and after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose).[7] Plasma is separated by centrifugation.

-

Urine: Urine is collected over specified intervals (e.g., 0-8 hours, 8-24 hours, etc.) to assess renal excretion.[3]

-

-

Bioanalysis: The concentration of this compound in plasma and urine samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

-

Pharmacokinetic Calculations: Pharmacokinetic parameters such as Cmax, t½, AUC, clearance, and volume of distribution are calculated using non-compartmental analysis.[1][5] For studies with sparse sampling, a population pharmacokinetic (popPK) modeling approach is employed.[3][4]

In Vitro Plasma Protein Binding

The following diagram illustrates the experimental workflow for determining the plasma protein binding of this compound.

Caption: Workflow for In Vitro Plasma Protein Binding Assay.

Detailed Methodology:

-

Radiolabeling: this compound is radiolabeled with ¹⁵³Gd to facilitate quantification.[7]

-

Sample Preparation: Solutions of ¹⁵³Gd-gadopiclenol are prepared in the plasma of the species of interest (human, rat, dog) at various concentrations (e.g., 0.01, 0.1, 1, and 5 µmol/mL).[7]

-

Equilibrium Dialysis: The plasma samples are placed in one compartment of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer solution in the other compartment.[7][11]

-

Incubation: The apparatus is incubated in a water bath at 37°C for a duration sufficient to allow equilibrium to be reached (e.g., 2 hours).[7]

-

Sampling: After incubation, duplicate aliquots are taken from both the plasma and buffer compartments.[7]

-

Quantification: The amount of radioactivity in each aliquot is measured using a gamma counter.[7]

-

Calculation: The percentage of this compound bound to plasma proteins is calculated based on the difference in radioactivity between the plasma and buffer compartments.[12]

Biodistribution in Animal Models

The following diagram outlines the workflow for a typical preclinical biodistribution study.

Caption: Workflow for Preclinical Biodistribution Study.

Detailed Methodology:

-

Animal Model: A suitable animal model, typically rats or dogs, is used.[7][13][14]

-

Drug Administration: Radiolabeled (e.g., with ¹⁵³Gd) or non-labeled this compound is administered via intravenous injection.[7]

-

Time Points: Animals are euthanized at various time points after administration to assess the time course of distribution and elimination.

-

Tissue Harvesting: Key organs and tissues (e.g., brain, liver, kidneys, spleen, bone, skin) are collected, weighed, and homogenized.[15]

-

Quantification:

-

Data Analysis: The concentration of this compound or gadolinium in each tissue is calculated and typically expressed as a percentage of the injected dose per gram of tissue.

Conclusion

This compound possesses a favorable pharmacokinetic and biodistribution profile characterized by its extracellular distribution, lack of metabolism, and rapid renal excretion. It exhibits negligible plasma protein binding. The pharmacokinetic parameters are well-characterized in various populations, including pediatric and renally impaired patients, providing a solid foundation for its clinical use. Preclinical biodistribution studies indicate low long-term gadolinium retention. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this high-relaxivity contrast agent.

References

- 1. Assessment of Pharmacokinetic, Pharmacodynamic Profile, and Tolerance of this compound, A New High Relaxivity GBCA, in Healthy Subjects and Patients With Brain Lesions (Phase I/IIa Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Overview of the Efficacy and Safety of this compound: A New Contrast Agent for MRI of the CNS and Body - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Safety, and Efficacy of this compound in Pediatric Patients Aged 2 to 17 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics, Dialysability, and Safety of this compound, a New Gadolinium-Based Contrast Agent, in Patients With Impaired Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Physicochemical and Pharmacokinetic Profiles of this compound: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound: A q = 2 Gadolinium-Based MRI Contrast Agent Combining High Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasma Protein Binding Assay [visikol.com]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Preclinical Safety Assessment of this compound: A High-Relaxivity Macrocyclic Gadolinium-Based MRI Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Understanding the high relaxivity of Gadopiclenol's molecular structure

For Researchers, Scientists, and Drug Development Professionals

Gadopiclenol has emerged as a novel macrocyclic gadolinium-based contrast agent (GBCA) distinguished by its remarkably high relaxivity, enabling a reduction in the administered gadolinium dose while maintaining or enhancing image quality in magnetic resonance imaging (MRI).[1][2][3][4] This technical guide provides an in-depth exploration of the molecular and physicochemical properties of this compound that contribute to its superior performance.

Molecular Structure: The Foundation of High Relaxivity

This compound, with the chemical name 2,2′,2″-(3,6,9-triaza-1(2,6)-pyridinacyclodecaphane-3,6,9-triyl)tris(5-((2,3-dihydroxypropyl)amino)-5-oxopentanoic acid), is a gadolinium chelate built upon a pyclen-based macrocyclic structure.[5][6] This macrocyclic design imparts high kinetic and thermodynamic stability, minimizing the release of free Gd³⁺ ions.[1]

A key structural feature that sets this compound apart from many other commercially available GBCAs is the presence of two inner-sphere water molecules (q=2) .[5][7][8] This is in contrast to the single water molecule (q=1) in the inner coordination sphere of agents like gadoterate and gadobutrol.[9] The number of inner-sphere water molecules directly influences the efficiency of proton relaxation, as these water molecules have the most direct interaction with the paramagnetic gadolinium ion.[10]

The ligand's three pendant arms, terminating in isoserinol groups, not only contribute to the overall stability but also play a crucial role in modulating the water exchange rate and influencing the second coordination sphere.[11]

The Core of High Relaxivity: A Multi-faceted Approach

The relaxivity of a GBCA is a measure of its ability to increase the relaxation rates (1/T1 and 1/T2) of water protons.[10][12][13] this compound's high relaxivity stems from the optimization of several key molecular parameters, as described by the Solomon-Bloembergen-Morgan (SBM) theory.[7][14]

Inner-Sphere Relaxivity: The Dominant Contributor

The primary contribution to this compound's high relaxivity comes from its inner-sphere water molecules. The key factors are:

-

Increased Hydration Number (q=2): Having two water molecules directly coordinated to the gadolinium ion doubles the primary pathway for proton relaxation compared to q=1 agents.[7][15]

-

Optimized Water Exchange Rate (kex): The rate at which these inner-sphere water molecules exchange with bulk water is critical.[10][16] For high relaxivity, this exchange needs to be fast enough to efficiently transfer the relaxation enhancement to the bulk water but not so fast that the interaction with the gadolinium ion becomes inefficient. This compound's structure is finely tuned to achieve an optimal water residence time (τm = 1/kex).[7]

Second-Sphere and Outer-Sphere Contributions

Beyond the inner sphere, the interaction of water molecules in the second and outer coordination spheres with the contrast agent also contributes to relaxivity.[13][17][18][19] The polyalcohol arms of the this compound ligand facilitate the formation of a well-defined second hydration shell.[11] These second-sphere water molecules have a longer residence time near the paramagnetic center than bulk water, contributing to the overall relaxivity.[11][13]

Rotational Correlation Time (τR)

The rotational correlation time, or the time it takes for the molecule to tumble in solution, is another crucial parameter.[20][21] A slower tumbling rate generally leads to higher relaxivity.[14] While this compound is a relatively small molecule, its molecular weight and structure result in a rotational correlation time that is optimized for high relaxivity at clinical magnetic field strengths.[7][20]

Quantitative Data on Relaxivity

The high relaxivity of this compound has been extensively characterized in various media and across a range of magnetic field strengths.

| Medium | Magnetic Field (T) | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | Reference |

| Water | 0.47 | 12.2 | - | [5] |

| Water | 1.41 | 12.2 | - | [5][22] |

| Human Serum | 1.41 | 12.8 | - | [5][22] |

| Human Serum | 3.0 | 11.6 | - | [5][22] |

| Human Plasma | 1.5 | 12.8 | - | [4] |

| Human Plasma | 3.0 | 11.6 | - | [4] |

Table 1: Longitudinal (r1) and Transverse (r2) Relaxivity of this compound.

Experimental Protocols for Relaxivity Measurement

The determination of relaxivity is crucial for the characterization of MRI contrast agents. The following outlines a typical experimental workflow for measuring the relaxivity of a compound like this compound.

Sample Preparation

-

Stock Solution Preparation: A concentrated stock solution of the gadolinium chelate is prepared in the desired solvent (e.g., purified water, saline, or human serum). The exact concentration of gadolinium is determined using techniques like inductively coupled plasma mass spectrometry (ICP-MS).[10]

-

Serial Dilutions: A series of dilutions of the stock solution are prepared to create samples with varying concentrations of the contrast agent.[23][24] Typically, 5-6 different concentrations are used.[23]

-

Control Sample: A sample of the solvent without the contrast agent is used as a control to measure the baseline relaxation times.

T1 and T2 Measurement

-

Instrumentation: The longitudinal (T1) and transverse (T2) relaxation times of the water protons in each sample are measured using a relaxometer or an MRI scanner.[23][24][25] Measurements are performed at a specific magnetic field strength and a controlled temperature (typically 37°C).[23]

-

T1 Measurement: The inversion recovery pulse sequence is a standard method for accurate T1 measurements.[23][24]

-

T2 Measurement: A spin-echo or a multi-echo spin-echo pulse sequence is commonly used to determine T2.[24]

Relaxivity Calculation

-

Relaxation Rates: The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are calculated for each sample.

-

Linear Regression: The relaxation rates (R1 or R2) are plotted against the concentration of the gadolinium chelate.

-

Slope Determination: The relaxivity (r1 or r2) is determined from the slope of the resulting linear regression curve.[7][10][26]

The following diagram illustrates the typical workflow for determining relaxivity.

Mechanism of Action: Enhancing MRI Contrast

This compound, like other GBCAs, is a paramagnetic substance that develops a magnetic moment when placed in a magnetic field.[12] This magnetic moment alters the relaxation rates of nearby water protons.[12]

The following diagram illustrates the fundamental mechanism of action.

The Interplay of Key Parameters for High Relaxivity

The high relaxivity of this compound is not the result of a single factor but rather the synergistic interplay of several molecular properties. The following diagram illustrates the logical relationship between these key parameters.

Conclusion

The molecular architecture of this compound represents a significant advancement in the design of gadolinium-based contrast agents. By incorporating two inner-sphere water molecules, optimizing the water exchange rate, and leveraging second-sphere water interactions within a stable macrocyclic framework, this compound achieves a high relaxivity that translates into clinical benefits. This allows for a reduced gadolinium dose, addressing safety concerns related to gadolinium retention while providing excellent diagnostic performance in MRI. The principles underlying this compound's design offer valuable insights for the future development of even more efficient and safer contrast agents.

References

- 1. What are the approved indications for this compound? [synapse.patsnap.com]

- 2. Preclinical Safety Assessment of this compound: A High-Relaxivity Macrocyclic Gadolinium-Based MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A Comprehensive Overview of the Efficacy and Safety of this compound: A New Contrast Agent for MRI of the CNS and Body - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physicochemical and Pharmacokinetic Profiles of this compound: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orbi.umons.ac.be [orbi.umons.ac.be]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C35H54GdN7O15 | CID 16223405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. High relaxivity MRI contrast agents part 2: Optimization of inner- and second-sphere relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Contrast Agents and Relaxation Effects | Radiology Key [radiologykey.com]

- 15. researchgate.net [researchgate.net]

- 16. The Importance of Water Exchange Rates in the Design of Responsive Agents for MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research.uniupo.it [research.uniupo.it]

- 18. books.rsc.org [books.rsc.org]

- 19. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Influence of molecular parameters and increasing magnetic field strength on relaxivity of gadolinium- and manganese-based T1 contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cjur.ca [cjur.ca]

- 22. Physicochemical and Pharmacokinetic Profiles of this compound: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mriquestions.com [mriquestions.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. digital.library.unt.edu [digital.library.unt.edu]

Gadopiclenol: A Technical Deep Dive into Reducing Gadolinium Exposure in MRI

For Researchers, Scientists, and Drug Development Professionals

The advent of gadopiclenol marks a significant advancement in the field of gadolinium-based contrast agents (GBCAs), offering the potential to substantially reduce patient exposure to gadolinium without compromising diagnostic efficacy. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, pharmacokinetic profile, and the pivotal clinical evidence that supports its dose-sparing capabilities.

Core Principles: High Relaxivity and Macrocyclic Stability

This compound's innovative design centers on two key features: high relaxivity and a macrocyclic chelate structure. The high relaxivity of this compound, approximately twice that of standard GBCAs, allows for comparable or even superior contrast enhancement at a reduced dose.[1][2] This heightened efficiency is a critical step forward in mitigating concerns associated with gadolinium retention in the body.[3]

The macrocyclic structure of this compound ensures high kinetic and thermodynamic stability, minimizing the release of free gadolinium ions, which are known to be toxic.[4] This structural integrity is a crucial safety feature, particularly for patients requiring repeated contrast-enhanced examinations.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in comparison to other commonly used GBCAs.

Table 1: Physicochemical and Pharmacokinetic Properties

| Parameter | This compound | Gadobutrol | Gadoterate Meglumine | Gadobenate Dimeglumine |

| Structure Type | Macrocyclic | Macrocyclic | Macrocyclic | Linear (with some protein binding) |

| Recommended Dose | 0.05 mmol/kg[5][6] | 0.1 mmol/kg | 0.1 mmol/kg | 0.1 mmol/kg |

| r1 Relaxivity (in human serum at 1.5T) | ~12.8 mM⁻¹s⁻¹ (at 1.41T)[7] | ~5.2 mM⁻¹s⁻¹ | ~3.6 mM⁻¹s⁻¹ | ~6.3 mM⁻¹s⁻¹ |

| Plasma Elimination Half-life (t½) | 1.5 - 2.0 hours[8][9] | ~1.7 hours | ~1.6 hours | ~1.2 hours |

| Excretion | >98% renal (unchanged) within 48 hours[5][7] | >95% renal (unchanged) | >95% renal (unchanged) | Primarily renal |

| Protein Binding | No[4] | No | No | Yes (transient) |

Table 2: Comparative Efficacy in Clinical Trials (PICTURE & PROMISE)

| Clinical Trial | Indication | This compound Dose | Comparator Dose | Primary Endpoint Outcome |

| PICTURE [10][11] | Central Nervous System (CNS) Lesions | 0.05 mmol/kg | Gadobutrol 0.1 mmol/kg | Non-inferiority for lesion visualization criteria met.[10] |

| PROMISE [12][13] | Body Imaging (Head/Neck, Thorax, Abdomen, Pelvis, Musculoskeletal) | 0.05 mmol/kg | Gadobutrol 0.1 mmol/kg | Non-inferiority for lesion visualization parameters met.[13] |

Experimental Protocols of Key Clinical Trials

The PICTURE and PROMISE trials were pivotal in establishing the efficacy and safety of a reduced dose of this compound. Both were designed as prospective, multicenter, double-blind, randomized, intra-individual crossover studies.

PICTURE Trial (CNS Imaging)

-

Objective: To demonstrate the non-inferiority of this compound (0.05 mmol/kg) to gadobutrol (0.1 mmol/kg) for the visualization of CNS lesions.[11]

-

Study Population: 256 adult patients with known or highly suspected CNS lesions.[10]

-

Methodology:

-

Patients underwent two separate MRI examinations within a 2 to 14-day window to allow for contrast agent washout.[11]

-

In a randomized order, each patient received an intravenous injection of this compound (0.05 mmol/kg) for one MRI and gadobutrol (0.1 mmol/kg) for the other.

-

Unenhanced and contrast-enhanced MRI scans were acquired during each session.

-

Three blinded, independent readers evaluated the images for three lesion visualization criteria: lesion border delineation, internal morphology, and contrast enhancement.[14]

-

-

Endpoints:

-

Primary: Non-inferiority of this compound to gadobutrol for the three lesion visualization criteria.

-

Secondary: Superiority of contrast-enhanced MRI with this compound over unenhanced MRI.

-

PROMISE Trial (Body Imaging)

-

Objective: To assess the non-inferiority of this compound (0.05 mmol/kg) compared to gadobutrol (0.1 mmol/kg) for lesion visualization in various body regions.[15]

-

Study Population: 273 adult patients referred for contrast-enhanced MRI of the head and neck, thorax, abdomen, pelvis, or musculoskeletal system.[13]

-

Methodology:

-

Similar to the PICTURE trial, patients underwent two separate MRI examinations with a crossover design.

-

Patients were randomly assigned to receive either this compound (0.05 mmol/kg) followed by gadobutrol (0.1 mmol/kg) in the second examination, or vice versa.

-

Blinded readers, with expertise in the respective body regions, evaluated the images based on border delineation, internal morphology, and visual contrast enhancement.[13]

-

-

Endpoints:

-

Primary: To establish the non-inferiority of this compound at half the dose of gadobutrol for the specified visualization parameters.

-

Secondary: To demonstrate the superiority of this compound-enhanced imaging over unenhanced images.

-

Visualizing the Core Concepts

The following diagrams illustrate the fundamental principles and workflows discussed in this guide.

Caption: The molecular structure of this compound promotes efficient T1 relaxation, leading to enhanced MRI signal.

Caption: Crossover design of the PICTURE and PROMISE clinical trials comparing this compound and gadobutrol.

References

- 1. pubs.rsna.org [pubs.rsna.org]

- 2. Contrast-to-Dose Relationship of this compound, an MRI Macrocyclic Gadolinium-based Contrast Agent, Compared with Gadoterate, Gadobenate, and Gadobutrol in a Rat Brain Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. Physicochemical and Pharmacokinetic Profiles of this compound: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. braccomr.com [braccomr.com]

- 6. Preclinical Safety Assessment of this compound: A High-Relaxivity Macrocyclic Gadolinium-Based MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, Safety, and Efficacy of this compound in Pediatric Patients Aged 2 to 17 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Pharmacokinetic, Pharmacodynamic Profile, and Tolerance of this compound, A New High Relaxivity GBCA, in Healthy Subjects and Patients With Brain Lesions (Phase I/IIa Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and safety of this compound in Japanese healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. itnonline.com [itnonline.com]

- 11. Efficacy and Safety of this compound for Contrast-Enhanced MRI of the Central Nervous System: The PICTURE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bracco.com [bracco.com]

- 13. appliedradiology.com [appliedradiology.com]

- 14. Efficacy and Safety of this compound for Contrast-Enhanced MRI of the Central Nervous System [ouci.dntb.gov.ua]

- 15. pubs.rsna.org [pubs.rsna.org]

Early-phase clinical trial results for Gadopiclenol safety and efficacy

An In-depth Technical Guide to the Early-Phase Clinical Trial Results for Gadopiclenol: Safety and Efficacy

Introduction

This compound is a novel, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) developed for use in contrast-enhanced magnetic resonance imaging (MRI).[1][2] Its primary indication is for the improved detection, visualization, and characterization of lesions with abnormal vascularity in the central nervous system (CNS) and other body regions, including the head and neck, thorax, abdomen, pelvis, and musculoskeletal system.[1][3]

What distinguishes this compound is its molecular structure, which provides a high T1 relaxivity—approximately two to three times higher than other currently approved GBCAs.[2][4] This high relaxivity allows for effective contrast enhancement at a lower dose of gadolinium (0.05 mmol/kg) compared to the standard 0.1 mmol/kg dose used for other agents.[5][6] This dose reduction is a key advantage, aimed at minimizing patient exposure to gadolinium while maintaining diagnostic efficacy.[7]

This technical guide provides a comprehensive overview of the early-phase clinical trial data on the safety, pharmacokinetics, and efficacy of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a paramagnetic molecule.[8] When administered intravenously and exposed to the strong magnetic field of an MRI scanner, the gadolinium ion (Gd³⁺) within the this compound molecule creates a large local magnetic field.[3][9] This field enhances the relaxation rate of nearby water protons, specifically by shortening the T1 relaxation time.[8][9] Tissues where this compound accumulates—such as those with abnormal vascularity like tumors—therefore appear brighter on T1-weighted MR images, improving the contrast and visualization of lesions.[9] The gadolinium ion is tightly bound within a macrocyclic chelate structure, which ensures high stability and minimizes the risk of toxic free gadolinium release.[4][9]

Pharmacokinetics and Physicochemical Properties

This compound is characterized by its high stability and relaxivity. It is a macrocyclic chelate, a structural class associated with lower risks of gadolinium dissociation compared to linear agents.[4][8] Its pharmacokinetic profile is linear across the studied dose range (0.025 to 0.3 mmol/kg) and is consistent with that of other extracellular GBCAs.[1][10]

Key Properties:

-

High Relaxivity: this compound exhibits one of the highest T1 relaxivities among available GBCAs.[4][11] This is attributed to its unique chemical structure that allows for the exchange of two water molecules coordinated to the gadolinium ion.[1]

-

High Kinetic Stability: It shows high kinetic inertness, with a dissociation half-life of approximately 20 days under acidic conditions, significantly longer than other macrocyclic agents like gadoterate (4 days) and gadobutrol (18 hours).[4][11]

-

Distribution: Following intravenous administration, it rapidly distributes in the extracellular fluids without significant protein binding.[1][4]

-

Metabolism and Excretion: this compound is not metabolized and is eliminated in its unchanged form primarily through renal excretion by glomerular filtration.[1][12] Approximately 98% of the administered dose is excreted in the urine within 48 hours.[1][13] The plasma elimination half-life in healthy subjects is approximately 1.5 to 2.0 hours.[10][12]

Table 1: Physicochemical and Pharmacokinetic Parameters of this compound

| Parameter | Value | Source |

| Structure Type | Macrocyclic, Non-ionic | [5] |

| r1 Relaxivity (Human Serum, 37°C) | 12.8 mM⁻¹s⁻¹ at 1.5 T11.6 mM⁻¹s⁻¹ at 3 T | [5][11] |

| Kinetic Stability (t½ at pH 1.2, 37°C) | ~20 days | [1] |

| Recommended Dose | 0.05 mmol/kg body weight | [1] |

| Plasma Protein Binding | None | |

| Distribution Volume (Vd) | 12.9 - 14.3 L | [1] |

| Plasma Elimination Half-life (t½) | 1.5 - 2.0 hours | [1][10] |

| Route of Elimination | Renal (Glomerular Filtration) | [1] |

| Urinary Excretion | ~98% of dose within 48 hours | [1][13] |

Early-Phase Clinical Trial Protocols

The clinical development of this compound included Phase I/IIa studies designed to assess its safety, tolerability, and pharmacokinetic profile in healthy volunteers and patients. These were followed by pivotal Phase III trials (PICTURE and PROMISE) to confirm efficacy and safety against an established comparator.

Experimental Protocol: Phase I/IIa Study (NCT03603106)

This study was a single ascending dose, randomized, double-blind, placebo-controlled trial.[10]

-

Phase I (Healthy Subjects):

-

Population: 54 healthy adult subjects.

-

Design: Subjects were divided into six dose groups (0.025, 0.05, 0.075, 0.1, 0.2, and 0.3 mmol/kg). In each group, 6 subjects received this compound and 3 received a placebo (NaCl 0.9%).

-

Administration: Single intravenous bolus injection.

-

Primary Objective: To assess the safety and tolerability of this compound.

-

Assessments: Monitoring of adverse events (AEs), vital signs, electrocardiogram (ECG) parameters, and laboratory tests (biochemistry, hematology, urinalysis).

-

Pharmacokinetic Analysis: Blood and urine samples were collected at predefined intervals to determine the concentration of this compound using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[12]

-

-

Phase IIa (Patients with Brain Lesions):

-